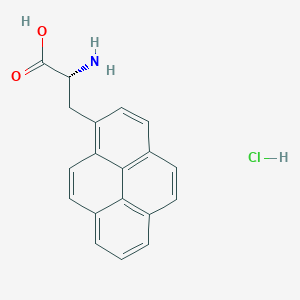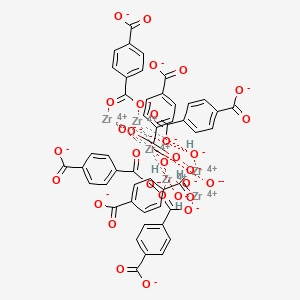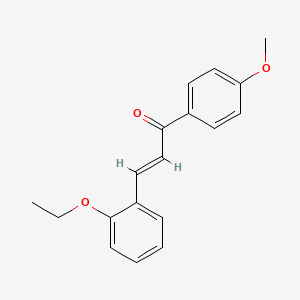
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetate, also known as H-RRA-RRA-RRA-RRA-OH, is an important synthetic compound commonly used in scientific research. It is a derivative of the amino acid arginine and is used in a variety of biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of H-RRA-RRA-RRA-RRA-OH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is used in a variety of scientific research applications. It has been used to study the interaction of proteins with cell membranes, as well as the binding of enzymes to their substrates. It has also been used in studies of the structure and function of peptide hormones, and in the development of peptide-based drugs. In addition, H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH has been used in pharmacological studies to analyze the effects of drugs on the body.
Mecanismo De Acción
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is believed to act as an agonist of the arginine-mediated pathways in the body. It binds to the arginine receptors in cells, activating the pathways and resulting in the release of various hormones and neurotransmitters. This activation can lead to a variety of effects, including increased heart rate, blood pressure, and glucose levels.
Biochemical and Physiological Effects
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as to increase the release of hormones such as insulin and glucagon. In addition, it has been shown to increase the production of nitric oxide, which is important for the regulation of blood pressure and vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. In addition, it is stable in aqueous solutions and can be stored at room temperature. However, it is important to note that H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is a potent agonist of the arginine-mediated pathways, and care must be taken to ensure that the concentrations used in experiments are not too high.
Direcciones Futuras
There are a variety of potential future directions for the use of H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH. It could be used in the development of peptide-based drugs, as well as in the study of the structure and function of peptide hormones. In addition, it could be used in the development of new therapies for the treatment of cardiovascular disease, diabetes, and obesity. Finally, it could be used in the study of the interaction of proteins with cell membranes, as well as the binding of enzymes to their substrates.
Métodos De Síntesis
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is synthesized through a two-step process. The first step involves the reaction of arginine with trifluoroacetic anhydride in the presence of a tertiary amine base, such as pyridine. This reaction produces a trifluoroacetylated arginine derivative, which is then deprotected with hydrazine to yield H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH. The reaction conditions for this synthesis are mild and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74N24O7.C2HF3O2/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTYWEHCJRMNCE-HXDXACSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75F3N24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

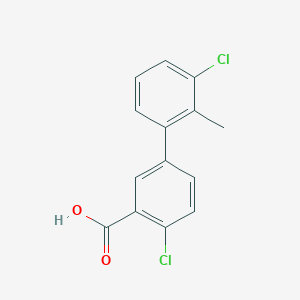
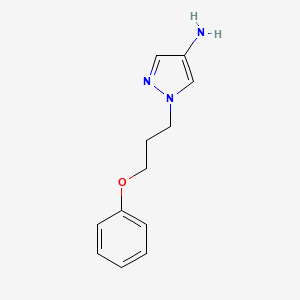
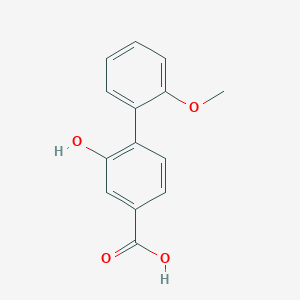
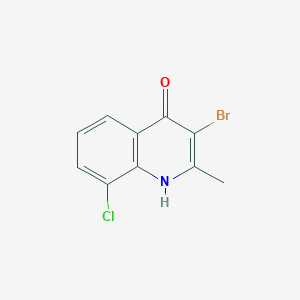

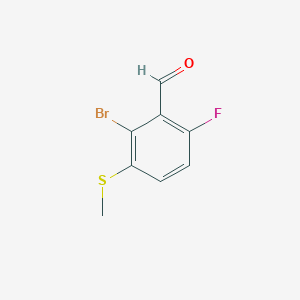
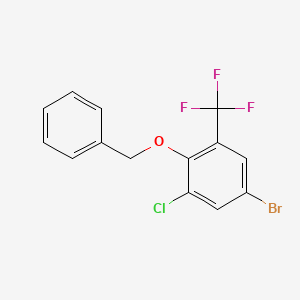

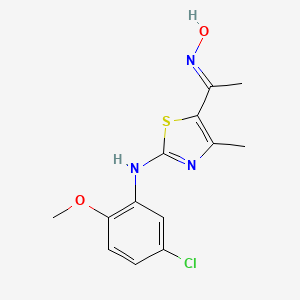
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
